Tetrakis(4-formylphenyl)methane
CAS No.: 617706-61-3
Cat. No.: VC20851289
Molecular Formula: C29H20O4
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 617706-61-3 |
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Molecular Formula | C29H20O4 |
Molecular Weight | 432.5 g/mol |
IUPAC Name | 4-[tris(4-formylphenyl)methyl]benzaldehyde |
Standard InChI | InChI=1S/C29H20O4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-20H |
Standard InChI Key | NKFUMXIARBFRPH-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O |
Canonical SMILES | C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O |
Introduction
Property | Value |
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Molecular Formula | C29H20O4 |
Molecular Weight | 432.5 g/mol |
CAS Number | 617706-61-3 |
Physical Appearance | Light yellow solid or white crystals |
Structure | Tetrahedral with central carbon |
Synthesis Methods
The synthesis of Tetrakis(4-formylphenyl)methane typically involves multi-step processes starting from readily available precursors. Several methods have been documented in the scientific literature, with varying yields and complexity.
Synthesis from Tetrakis(4-bromophenyl)methane
The most well-documented synthesis route utilizes tetrakis(4-bromophenyl)methane as the starting material. The detailed procedure involves:
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Dissolving tetrakis(4-bromophenyl)methane (1.97·10^-3 mol, 1 eq.) in 75 ml dry tetrahydrofuran under argon atmosphere
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Cooling the solution to -78°C in a dry-ice/acetone bath
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Adding n-BuLi (1.6 M in hexane, 1.6·10^-2 mol, 8 eq.) dropwise
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Stirring the reaction mixture at -78°C for 7 hours
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Adding dimethylformamide at -78°C
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Allowing the mixture to reach room temperature overnight
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Adding 1 M HCl and extracting with dichloromethane
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Drying the organic layers over MgSO4, filtering, and evaporating the solvent
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Purifying via flash column chromatography with n-hexane/ethylacetate
This procedure typically yields tetrakis(4-formylphenyl)methane as white crystals with a yield of approximately 29% , which is consistent with other reported yields around 30% .
Alternative Synthesis Methods
Alternative synthetic approaches may involve palladium-catalyzed coupling reactions, such as the Sonogashira-Hagihara coupling, followed by formylation to introduce the aldehyde groups. These methods are particularly useful when starting from different precursors and may offer advantages in specific circumstances, though they are generally more complex and require specialized catalysts.
Structural Characterization
Tetrakis(4-formylphenyl)methane has been extensively characterized using various spectroscopic techniques, providing valuable data for confirmation of its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum (500 MHz, CDCl3) shows characteristic signals:
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δ 9.92 ppm (s, 1H, formyl proton)
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δ 7.76 ppm (d, 1H, aromatic proton)
The 13C NMR spectrum (500 MHz, CDCl3) displays:
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δ 191.5 ppm (formyl carbon)
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δ 151.2 ppm (aromatic carbon)
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δ 134.8 ppm (aromatic carbon)
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δ 131.2 ppm (aromatic carbon)
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δ 129.7 ppm (aromatic carbon)
These spectroscopic signatures provide unambiguous confirmation of the compound's structure and are essential for verifying the success of the synthesis and the purity of the final product.
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands:
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2947-2715 cm^-1 (multiple bands)
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1698 cm^-1 (strong, C=O stretching)
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1604 cm^-1
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1386 cm^-1
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1303 cm^-1
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1210 cm^-1
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1168 cm^-1
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1002 cm^-1
The strong absorption at 1698 cm^-1 is particularly indicative of the aldehyde functional groups present in the compound, providing additional confirmation of the successful synthesis.
Applications in Material Science
Tetrakis(4-formylphenyl)methane has found significant applications in materials science due to its unique structural properties and reactive aldehyde groups that can participate in various condensation reactions.
Precursor for Porous Organic Polymers
One of the primary applications of tetrakis(4-formylphenyl)methane is as a precursor for the synthesis of porous organic polymers. For example, it has been used to create thiazolothiazole-linked porous organic polymer (TzTz-POP-2) .
The synthesis typically involves:
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Combining tetrakis(4-formylphenyl)methane (0.22 mmol) with dithiooxamide (0.44 mmol) in anhydrous DMF (3 ml)
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Sonicating for 2 minutes and degassing through three freeze-pump-thaw cycles
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Sealing under vacuum and heating at 160°C for 24 hours
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Cooling to room temperature and collecting the yellow precipitate by centrifugation
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Purifying via Soxhlet extraction with CHCl3 for 24 hours
This process yields a yellow powder with approximately 80% isolated yield . The resulting polymer exhibits significant surface area (488.4 m²/g) and CO2 uptake capabilities (2.5 mmol/g at 273K) .
Development of Proton-Conducting Materials
Tetrakis(4-formylphenyl)methane has also been employed in the synthesis of materials with anhydrous proton conduction properties. For instance, it has been used to create PON-4 by reaction with 1,2,4,5-benzenetetramine tetrahydrochloride .
The synthesis procedure involves:
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Dissolving 1,2,4,5-benzenetetramine tetrahydrochloride (1.1·10^-3 mol, 2 eq.) in 40 ml dry DMF and cooling to -50°C
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Adding tetrakis(4-formylphenyl)methane (5.5·10^-4 mol, 1 eq.) in 20 ml dry DMF dropwise
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Allowing the mixture to warm to room temperature and stirring for 21 hours under static argon
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Flushing with air for 10 minutes, sealing, and heating in an oven for 4 days
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Filtering and washing with various solvents including DMF, acetone, HCl, NaOH, and water
This process yields a brown polymer with approximately 79% yield . The resulting material demonstrates valuable properties for applications in proton exchange membranes and related technologies.
Role in Covalent Organic Frameworks (COFs)
Tetrakis(4-formylphenyl)methane is widely recognized for its crucial role in the synthesis of covalent organic frameworks (COFs), which are highly ordered porous structures with diverse applications.
COF Synthesis and Structure
The compound serves as a monomer in COF synthesis, where its tetrahedral structure contributes to the formation of three-dimensional frameworks. The aldehyde groups participate in condensation reactions with various amine-containing compounds to form imine bonds, which are essential for COF formation.
These reactions typically produce materials with high surface areas and well-defined pore structures, making them valuable for various applications . The tetrahedral geometry of tetrakis(4-formylphenyl)methane is particularly important for creating three-dimensional frameworks rather than two-dimensional sheets.
Applications of Derived COFs
COFs synthesized using tetrakis(4-formylphenyl)methane have shown promising applications in:
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Gas adsorption and storage (particularly for hydrogen, methane, and carbon dioxide)
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Catalysis for various chemical transformations
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Chiral separation of complex mixtures
The unique structural features imparted by the tetrahedral arrangement of tetrakis(4-formylphenyl)methane contribute to the exceptional properties of these materials, including high surface areas, uniform pore sizes, and chemical stability.
Table 2: Properties of Selected Porous Organic Polymers Derived from Tetrakis(4-formylphenyl)methane
Material | Surface Area (m²/g) | CO₂ Uptake (mmol/g) at 273K | CO₂/N₂ Selectivity | Isosteric Heat (kJ/mol) |
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TzTz-POP-2 | 488.4 | 2.5 | 35 | 30 |
Comparison with Related Compounds
To better understand the significance of tetrakis(4-formylphenyl)methane, it is valuable to compare it with structurally related compounds that serve similar functions in materials chemistry.
Comparison with Tetrakis(4-aminophenyl)methane
Tetrakis(4-aminophenyl)methane (TAM or TAPM) is a related compound with amine functional groups instead of formyl groups . While tetrakis(4-formylphenyl)methane contains reactive aldehyde groups suitable for imine formation, tetrakis(4-aminophenyl)methane contains amine groups that can react with aldehydes to form similar linkages.
Functional Comparison with Other COF Precursors
When compared to other COF precursors, tetrakis(4-formylphenyl)methane stands out due to its tetrahedral geometry, which enables the formation of three-dimensional networks. This is in contrast to planar precursors like 1,3,5-triformylbenzene, which typically form two-dimensional sheet-like structures .
The structural rigidity of the tetraphenylmethane core contributes to the crystallinity of the resulting materials, which is a crucial factor for many applications. The four formyl groups provide excellent reactivity and directionality for creating ordered structures through condensation reactions.
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